

Application Note: Time-Resolved Fluorescence Immunoassay for Rat C-Peptide 1

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Introduction

C-peptide, a 31-amino acid polypeptide, is a cleavage product of proinsulin processing in the pancreatic beta-cells.[1][2] It is released into circulation in equimolar amounts with insulin, making it a reliable marker of pancreatic beta-cell function and insulin secretion.[1][2] Unlike insulin, C-peptide has a longer half-life in circulation (approximately 33 minutes compared to 4 minutes for insulin) and is not significantly cleared by the liver, which can make it a more stable indicator of insulin production.[2] This time-resolved fluorescence immunoassay (TRFIA) offers a highly sensitive and specific method for the quantitative determination of rat C-peptide 1 in various biological samples, including plasma, cell culture media, and tissue extracts. The assay is based on a sandwich format utilizing two monoclonal antibodies that bind to different epitopes of rat C-peptide, and a europium-streptavidin conjugate for detection, providing a wide dynamic range and low detection limit.

Principle of the Assay

This TRFIA is a solid-phase, two-site sandwich immunoassay. A monoclonal antibody directed against a specific epitope on rat C-peptide is coated onto microtiter wells. In the first step, standards, controls, and samples are added to the wells. During incubation, the rat C-peptide in the sample binds to the capture antibody. After washing, a biotinylated monoclonal antibody that recognizes a different epitope on the C-peptide molecule is added, forming a "sandwich" complex. Following another wash step, europium-labeled streptavidin is added, which binds to



the biotinylated detection antibody. After a final wash, an enhancement solution is added to dissociate the europium ions from the solid phase into micelles, where they form a highly fluorescent chelate. The fluorescence is then measured using a time-resolved fluorometer. The intensity of the fluorescence is directly proportional to the concentration of rat C-peptide 1 in the sample.

Assay Performance Characteristics

The performance of the TRFIA for rat C-peptide 1 is summarized in the tables below. The data is based on published findings for a similar assay.

Table 1: Assay Sensitivity and Range

Parameter	Value
Detection Limit	18 pM
Functional Sensitivity	66 pM
Dynamic Range	66 - 3900 pM

Table 2: Assay Precision

Sample	Intra-Assay CV (%)	Inter-Assay CV (%)
Low Control	< 4.8%	< 7.6%
High Control	< 4.8%	< 7.6%

Table 3: Recovery

C-Peptide Added (pM)	Mean Recovery (%)
111	104
223	102
2786	>95



Table 4: Cross-Reactivity

Peptide	Cross-Reactivity (%)
Rat Insulin	Negligible
Human C-Peptide	Negligible
Porcine C-Peptide	< 0.65%
Mouse C-Peptide	~6%
Rat Proinsulin	~4.6%

Experimental Protocols Required Materials Not Provided

- Microplate reader capable of time-resolved fluorescence measurement (excitation at 340 nm, emission at 615 nm).
- · Microplate shaker.
- · Adjustable micropipettes and multichannel pipettes.
- · Reservoirs for reagents.
- Microplate washer (optional).
- · Distilled or deionized water.
- Rat C-peptide standards and controls.
- Biotinylated anti-rat C-peptide detection antibody.
- Europium-labeled streptavidin.
- Anti-rat C-peptide coated microplates.
- · Assay buffer.



- Wash buffer concentrate.
- Enhancement solution.

Reagent Preparation

- Wash Buffer: Dilute the wash buffer concentrate with distilled or deionized water to the final working concentration.
- Standards and Controls: Reconstitute the lyophilized standards and controls with the provided diluent to create a standard curve and quality control samples.
- Biotinylated Detection Antibody: Dilute the biotinylated detection antibody to the recommended working concentration in assay buffer.
- Europium-labeled Streptavidin: Dilute the europium-labeled streptavidin to the recommended working concentration in assay buffer.

Assay Protocol

- Preparation: Bring all reagents and samples to room temperature before use.
- Sample Addition: Add 25 μL of standards, controls, and samples into the appropriate wells of the anti-rat C-peptide coated microplate.
- Capture Incubation: Incubate the plate for 2 hours at room temperature with shaking.
- First Wash: Wash the wells 4 times with wash buffer.
- Detection Antibody Addition: Add 100 μL of the diluted biotinylated detection antibody to each well.
- Detection Incubation: Incubate for 2 hours at room temperature with shaking.
- Second Wash: Wash the wells 4 times with wash buffer.
- Europium-Streptavidin Addition: Add 100 μL of the diluted europium-labeled streptavidin to each well.



- Europium Incubation: Incubate for 1 hour at room temperature with shaking.
- Third Wash: Wash the wells 4 times with wash buffer.
- Enhancement: Add 100 μL of enhancement solution to each well.
- Final Incubation: Incubate for 5 minutes at room temperature with shaking.
- Measurement: Measure the time-resolved fluorescence of each well using a suitable plate reader.

Data Analysis

- Subtract the mean fluorescence of the blank wells from the fluorescence of all other wells.
- Plot a standard curve of the mean fluorescence for each standard concentration versus the concentration of the standard.
- Use the standard curve to determine the concentration of rat C-peptide 1 in the unknown samples.

Visualizations Biological Pathway



Pancreatic Beta-Cell **Proinsulin** Cleavage Cleavage Insulin C-Peptide Binds Target Cell G-Protein Coupled Receptor Activates Na+/K+-ATPase Ca²⁺ Stimulation **eNOS Activation** Nitric Oxide **Production**

Rat C-Peptide Biological Pathway

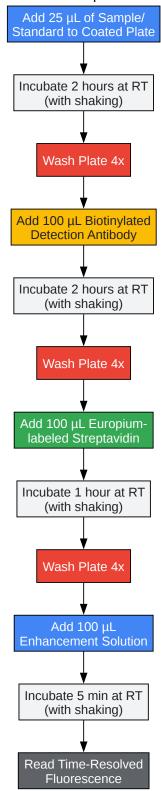
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Caption: Simplified signaling pathway of rat C-peptide.



Experimental Workflow

TRFIA for Rat C-Peptide 1 Workflow



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Caption: Experimental workflow for the TRFIA of rat C-peptide 1.

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References

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